4-(3-cyanophenyl)benzoic Acid
Overview
Description
4-(3-cyanophenyl)benzoic acid, also known as 4-(m-cyanophenyl)benzoic acid or 3-(4-carboxyphenyl)benzonitrile, is an organic compound that belongs to the family of benzoic acids. It has a molecular formula of C14H9NO2 .
Molecular Structure Analysis
The molecular structure of 4-(3-cyanophenyl)benzoic Acid consists of a benzoic acid group attached to a cyanophenyl group . The molecular weight of this compound is 223.23 g/mol.Physical And Chemical Properties Analysis
4-(3-cyanophenyl)benzoic Acid is a solid compound . More specific physical and chemical properties are not directly mentioned in the papers retrieved.Scientific Research Applications
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Materials Research and Pharmaceutical Applications
- Field : Materials Science
- Application : Benzoic acid derivatives, including 4-(3-cyanophenyl)benzoic Acid, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications .
- Methods : The influence of weak, non-bonded interactions in benzoic acid derivatives is studied using Raman spectroscopic studies and density functional theory (DFT) calculations .
- Results : The presence of non-bonded interactions that come into play because of various functional groups in these materials is discussed with the help of density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures .
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Corrosion Inhibitors
- Field : Materials Engineering
- Application : Benzoic acid derivatives are used as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Methods : The inhibition efficiency of these inhibitors is evaluated using weight loss (WL), open circuit potential (OCP), potentiodynamic polarization method, electrochemical impedance spectroscopy (EIS), and scanning electron microscopy (SEM) analysis .
- Results : The inhibition efficiency of these inhibitors increased with the increase in concentration .
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Pharmacological Activity
- Field : Pharmacology
- Application : Certain compounds, including 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The studied compounds did not influence dipeptidyl peptidase-4 activity .
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Acidity Analysis
- Field : Organic Chemistry
- Application : Substituted benzoic acids, including 4-(3-cyanophenyl)benzoic Acid, are used to study the effects of substituents on acidity .
- Methods : The acidity of these compounds is determined by their Ka (or pKa) values. The electron-withdrawing or electron-releasing ability of the substituent is used to predict the effect that the substituent has on the susceptibility of the benzene ring to electrophilic attack .
- Results : The presence of an electron-withdrawing or electron-releasing group affects the stability of carboxylate anions, and in turn, determines the dissociation constant of a carboxylic acid .
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Antioxidant and Anti-inflammatory Applications
- Field : Pharmacology
- Application : Compounds in this series possess high biological activity and include highly efficacious antioxidant, marginally toxic nonsteroidal anti-inflammatory, anti-allergic, immunomodulating, cardiologic, and antimicrobial drugs .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The studied compounds were found to be highly effective in their respective applications .
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Diabetes Treatment
- Field : Pharmacology
- Application : 3-Phenoxybenzoic acid derivatives, including 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The studied compounds did not influence dipeptidyl peptidase-4 activity .
-
Acidity Analysis
- Field : Organic Chemistry
- Application : Substituted benzoic acids, including 4-(3-cyanophenyl)benzoic Acid, are used to study the effects of substituents on acidity .
- Methods : The acidity of these compounds is determined by their Ka (or pKa) values. The electron-withdrawing or electron-releasing ability of the substituent is used to predict the effect that the substituent has on the susceptibility of the benzene ring to electrophilic attack .
- Results : The presence of an electron-withdrawing or electron-releasing group affects the stability of carboxylate anions, and in turn, determines the dissociation constant of a carboxylic acid .
-
Antioxidant and Anti-inflammatory Applications
- Field : Pharmacology
- Application : Compounds in this series possess high biological activity and include highly efficacious antioxidant, marginally toxic nonsteroidal anti-inflammatory, anti-allergic, immunomodulating, cardiologic, and antimicrobial drugs .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The studied compounds were found to be highly effective in their respective applications .
-
Diabetes Treatment
- Field : Pharmacology
- Application : 3-Phenoxybenzoic acid derivatives, including 2-cyanoprop-2-yl 3-phenoxybenzoate, were found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The studied compounds did not influence dipeptidyl peptidase-4 activity .
properties
IUPAC Name |
4-(3-cyanophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-10-2-1-3-13(8-10)11-4-6-12(7-5-11)14(16)17/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRBFYPHDCHMCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374088 | |
Record name | 4-(3-cyanophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-cyanophenyl)benzoic Acid | |
CAS RN |
5728-45-0 | |
Record name | 3′-Cyano[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5728-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-cyanophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5728-45-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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